molecular formula C12H12N2 B2921073 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-31-3

7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2921073
CAS No.: 927999-31-3
M. Wt: 184.242
InChI Key: KJLRTXCECCTMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a quinoline moiety, with a methyl group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 2-aminobenzylamine with an appropriate aldehyde or ketone, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a variety of substituted pyrroloquinoline derivatives .

Scientific Research Applications

7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is unique due to its specific substitution pattern and the presence of a methyl group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-8-2-3-9-7-10-4-5-13-12(10)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLRTXCECCTMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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